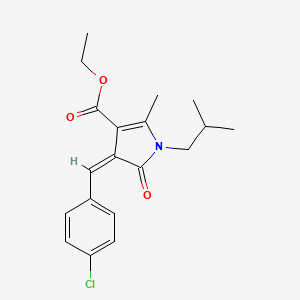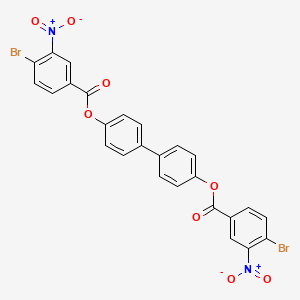![molecular formula C17H16Br3N3O2 B11548731 N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11548731.png)
N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group, a tribromophenyl group, and an acetohydrazide moiety, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-ethoxybenzaldehyde and 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tribromo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
科学研究应用
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its tribromo and ethoxy groups contribute to its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
- N’-[(E)-(4-Ethylphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- N’-[(E)-(4-Butoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the tribromo group contributes to its stability and binding affinity.
属性
分子式 |
C17H16Br3N3O2 |
|---|---|
分子量 |
534.0 g/mol |
IUPAC 名称 |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C17H16Br3N3O2/c1-2-25-13-5-3-11(4-6-13)9-22-23-16(24)10-21-17-14(19)7-12(18)8-15(17)20/h3-9,21H,2,10H2,1H3,(H,23,24)/b22-9+ |
InChI 键 |
LTIWNQQCWKMZKL-LSFURLLWSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11548653.png)
![(9E)-N'-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide](/img/structure/B11548658.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-propylbutanamide](/img/structure/B11548661.png)

![17-(4-ethoxyphenyl)-1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11548677.png)
![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548681.png)

![N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide](/img/structure/B11548692.png)
![N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11548694.png)
![N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide](/img/structure/B11548695.png)
![4-nitro-2-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B11548702.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11548708.png)
![6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11548713.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(furan-2-yl)methanamine](/img/structure/B11548721.png)
